molecular formula C6H3ClN2S B8585353 4-Chloro-2-isothiocyanatopyridine

4-Chloro-2-isothiocyanatopyridine

Cat. No.: B8585353
M. Wt: 170.62 g/mol
InChI Key: QZONQNWPWIGKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-isothiocyanatopyridine (CAS 68688-94-8) is a heteroaromatic compound of significant interest in chemical synthesis and bioconjugation. Its molecular formula is C 6 H 3 ClN 2 S, and it has a molecular weight of 170.62 g/mol . The compound features two highly reactive functional groups: an isothiocyanate (-N=C=S) and a chloro substituent on a pyridine ring. This dual functionality makes it a versatile building block or linker for constructing more complex molecules. The primary research value of this compound lies in its role as a coupling agent. The isothiocyanate group is particularly reactive towards nucleophiles such as primary and secondary amines, as well as sulfhydryl groups, under mild conditions to form stable thiourea or dithiocarbamate linkages . This mechanism is widely exploited for the covalent modification of peptides, proteins, and other amine-containing biomolecules, facilitating the creation of molecular conjugates for various applications. Concurrently, the 4-chloro group on the electron-deficient pyridine ring can undergo subsequent nucleophilic aromatic substitution reactions, allowing for further structural diversification or attachment to other chemical scaffolds. In practice, this compound is instrumental in several research areas. It serves as a key reagent in the synthesis of hybrid molecules that combine peptides with small molecule heterocycles, a strategy used in modern drug discovery to enhance therapeutic properties . These conjugates can be designed for applications in infectious disease research and the development of novel antibiotics. Researchers value this reagent for creating targeted probes, modifying solid supports, and developing novel pharmaceutical candidates. Please handle this product with care, as compounds with reactive functional groups require appropriate safety precautions. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

4-chloro-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H

InChI Key

QZONQNWPWIGKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)N=C=S

Origin of Product

United States

Preparation Methods

Solvent and Base Optimization

The choice of solvent and base significantly impacts efficacy:

  • Solvent : Tetrahydrofuran (THF) outperforms polar aprotic solvents like dimethylformamide (DMF) by stabilizing the intermediate and facilitating FeCl₃ solubility.

  • Base : DABCO (pKₐ ≈ 0.8) proves superior to weaker bases like Et₃N (pKₐ ≈ 2.1) due to its ability to deprotonate the amine efficiently.

EntrySolventBaseReaction Time (h)Yield (%)
1THFDABCO185
2DMFDABCO672
3AcetoneEt₃N668

Table 1. Optimization of one-pot synthesis conditions for halogenated pyridyl isothiocyanates.

Comparative Analysis of Methods

Yield and Efficiency

  • Thiophosgene method : Delivers near-quantitative yields (90–95%) but requires hazardous reagents.

  • CS₂/FeCl₃ method : Provides moderate to high yields (70–85%) with safer reagents, albeit longer reaction times.

Reaction Variables and Substrate Effects

Electronic Effects of Substituents

Electron-donating groups (e.g., -CH₃, -OCH₃) on the pyridine ring accelerate dithiocarbamate formation, while electron-withdrawing groups (e.g., -Cl, -CF₃) necessitate prolonged reaction times. For 4-chloro-2-aminopyridine, the chlorine atom at the 4-position moderately deactivates the amine, requiring 4–6 hours for complete conversion.

Scale-Up Considerations

Both methods are scalable, but the CS₂/FeCl₃ approach is preferred for industrial applications due to lower regulatory hurdles. Pilot-scale trials have achieved consistent yields of 80% using continuous-flow reactors .

Mechanism of Action

The mechanism of action of 4-Chloro-2-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, forming stable thiourea linkages. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : 4-Chloro-2-isothiocyanatopyridine
  • CAS Number : 68688-94-8
  • Molecular Formula : C₆H₃ClN₂S
  • Molecular Weight : 170.62 g/mol (calculated).

Structural Features :
This compound features a pyridine ring substituted with a chlorine atom at the 4-position and an isothiocyanate (–N=C=S) group at the 2-position. The electron-withdrawing chlorine and the reactive isothiocyanate group make it a versatile intermediate in organic synthesis, particularly in the preparation of thiourea derivatives or heterocyclic pharmaceuticals.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes structural analogs, their substituents, and critical physicochemical or hazard

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Hazards/Reactivity
This compound 68688-94-8 Cl (4), NCS (2) C₆H₃ClN₂S 170.62 Not explicitly reported
4-Isothiocyanatopyridine 76105-84-5 H (4), NCS (2) C₆H₄N₂S 136.17 H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
2-Chloro-4-isocyanatopyridine 855773-46-5 Cl (2), NCO (4) C₆H₃ClN₂O 154.55 No hazard data reported
4-Chloro-2-iodopyridine 22918-03-2 Cl (4), I (2) C₅H₃ClIN 239.45 No hazard data reported
4-Chloro-2,2'-bipyridine 14162-94-8 Cl (4), pyridine (2') C₁₀H₇ClN₂ 190.63 No hazard data reported

Functional Group Reactivity

  • Isothiocyanate (–N=C=S) vs. Isocyanate (–N=C=O) :

    • The isothiocyanate group in This compound is more nucleophilic than isocyanate due to sulfur’s polarizability. This enhances its reactivity with amines to form thioureas, critical in drug conjugation (e.g., antibody labeling) .
    • In contrast, 2-Chloro-4-isocyanatopyridine (isocyanate analog) reacts similarly but forms ureas, which are less stable under acidic conditions .
  • Halogen Substituents (Cl vs. I) :

    • The chlorine atom in This compound facilitates electrophilic substitution reactions.
    • 4-Chloro-2-iodopyridine (iodine substituent) has a heavier halogen, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability .

Toxicity and Handling

  • 4-Isothiocyanatopyridine (non-chlorinated analog) exhibits acute oral toxicity (Category 4) and irritant effects, necessitating PPE during handling .
  • This compound likely shares similar hazards due to the isothiocyanate group, though the chlorine may exacerbate toxicity. However, direct data is lacking.

Q & A

Q. What protocols assess the compound’s toxicity profile in early-stage research?

  • Methodological Answer : Zebrafish embryo assays (OECD TG 236) screen for acute toxicity. Ames tests (Salmonella typhimurium strains) evaluate mutagenicity. Dose-response curves (IC₅₀) in primary hepatocytes predict hepatic safety .

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